1-((1-(1-((3,4-dimethylphenyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one
Description
Properties
IUPAC Name |
1-[[1-[1-(3,4-dimethylphenyl)sulfonylazetidin-3-yl]triazol-4-yl]methyl]pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O3S/c1-13-5-6-17(8-14(13)2)27(25,26)22-11-16(12-22)23-10-15(19-20-23)9-21-7-3-4-18(21)24/h5-6,8,10,16H,3-4,7,9,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYZMKADFXYBTQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CC(C2)N3C=C(N=N3)CN4CCCC4=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-((1-(1-((3,4-dimethylphenyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one is a novel synthetic molecule that has garnered attention for its potential biological activities. This article explores its biological mechanisms, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure combining a pyrrolidinone ring with a triazole and an azetidine moiety, alongside a sulfonyl group. This unique arrangement may contribute to its biological properties.
Antimicrobial Properties
Recent studies have indicated that compounds with similar structural motifs exhibit significant antimicrobial activity. For instance, triazole derivatives are known for their efficacy against various bacterial strains. The presence of the sulfonyl group in this compound may enhance its interaction with microbial targets, potentially leading to increased antimicrobial potency .
Anticancer Potential
Research into related compounds suggests that the triazole ring can inhibit specific enzymes involved in cancer cell proliferation. For example, triazole derivatives have been shown to interfere with the cell cycle and induce apoptosis in cancer cells. The compound's ability to modulate signaling pathways related to cell survival could position it as a promising candidate in cancer therapy .
The proposed mechanisms of action for this compound include:
- Enzyme Inhibition : The sulfonyl group may interact with active sites of enzymes, inhibiting their function.
- Receptor Binding : The triazole ring can participate in hydrogen bonding and π-π interactions with various receptors, modulating cellular responses.
- Signal Transduction Interference : The compound may disrupt key signaling pathways involved in cell growth and apoptosis .
Study 1: Antimicrobial Activity
A study evaluated the antimicrobial effects of several triazole derivatives against Staphylococcus aureus and Escherichia coli. The results demonstrated that compounds with similar structural features exhibited significant inhibition zones, indicating potential effectiveness as antimicrobial agents .
Study 2: Anticancer Efficacy
In vitro assays were conducted on human cancer cell lines treated with various triazole-based compounds. Results showed that these compounds could reduce cell viability significantly and induce apoptosis through caspase activation pathways. The specific pathways affected by 1-((1-(1-((3,4-dimethylphenyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one warrant further investigation to elucidate its full therapeutic potential .
Comparative Analysis
| Compound | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |
|---|---|---|---|
| 1-((3,4-dimethylphenyl)sulfonyl)triazole | Moderate | High | Enzyme inhibition, receptor modulation |
| 1-((1-(1-(3,4-dimethylphenyl)sulfonyl)azetidin-3-yl)-triazol) | High | Moderate | Enzyme inhibition, signal transduction |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Heterocyclic Moieties
- Pyrrolidin-2-one vs. The azetidine’s smaller ring size (4-membered) introduces greater strain and rigidity compared to 5- or 6-membered heterocycles, which may enhance binding specificity in biological targets .
- Triazole Regioselectivity: The 1,2,3-triazole in the target compound is likely synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), yielding a 1,4-disubstituted triazole (as described in ). This contrasts with non-catalyzed thermal cycloadditions, which produce 1,5-regioisomers. The 1,4-substitution pattern is critical for hydrogen-bonding interactions in drug design .
Substituent Effects
- Sulfonamide vs. Alkyl/Aryl Groups :
The 3,4-dimethylphenyl sulfonyl group in the target compound enhances electrophilicity and may improve binding to sulfonamide-sensitive targets (e.g., carbonic anhydrases). In contrast, ’s compound features a benzimidazole with an isopentyl chain, favoring hydrophobic interactions . - Azetidine vs. Piperidine/Pyrrolidine :
Azetidine’s conformational rigidity may reduce entropy penalties during protein binding compared to more flexible pyrrolidine or piperidine derivatives. However, its strain could limit synthetic accessibility .
Reactivity Trends
- Triazole as a Bioisostere: The triazole in the target compound may serve as a bioisostere for amides or esters, mimicking peptide bonds while resisting enzymatic degradation. Similar strategies are noted in for peptidotriazole synthesis .
- Azetidine Ring-Opening :
Strained azetidines are prone to nucleophilic ring-opening, which could limit stability under acidic conditions. This contrasts with ’s benzimidazole, which is more chemically inert .
Physicochemical Properties
Q & A
Q. What are the key synthetic routes for constructing the triazole and sulfonyl-azetidine moieties in this compound?
Answer: The synthesis involves two critical steps:
- Triazole Formation : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is employed to regioselectively form the 1,4-disubstituted triazole core. This method ensures high yield and specificity under mild conditions (e.g., room temperature, ethanol/water solvent) .
- Sulfonyl-Azetidine Assembly : The azetidine ring is functionalized via sulfonylation using 3,4-dimethylbenzenesulfonyl chloride. This step typically requires a base like triethylamine in anhydrous dichloromethane to drive the reaction to completion .
Q. Table 1: Key Synthetic Parameters
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Triazole Formation | CuI, sodium ascorbate, EtOH/H2O | 85–92 | |
| Sulfonylation | 3,4-dimethylbenzenesulfonyl chloride, Et3N, DCM | 78–85 |
Q. What spectroscopic and chromatographic methods are essential for structural validation?
Answer:
- Nuclear Magnetic Resonance (NMR) : <sup>1</sup>H and <sup>13</sup>C NMR confirm regiochemistry (e.g., triazole substitution pattern) and sulfonamide connectivity. Key signals include the triazole C-H proton (~δ 8.0 ppm) and sulfonyl-attached azetidine protons (δ 3.5–4.0 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures >95% purity. A C18 column and acetonitrile/water gradient are typical .
Q. What in vitro assays are recommended for preliminary bioactivity screening?
Answer:
- Enzyme Inhibition : Screen against kinases or proteases using fluorescence-based assays (e.g., ADP-Glo™ for kinases).
- Antimicrobial Activity : Minimum inhibitory concentration (MIC) assays in Mueller-Hinton broth against Gram-positive/negative strains .
- Cytotoxicity : MTT assays on human cell lines (e.g., HEK293) to assess selectivity .
Advanced Research Questions
Q. How can SHELXL be utilized to resolve crystallographic disorder in the azetidine ring?
Answer:
- Disorder Modeling : SHELXL’s PART instruction partitions disordered atoms (e.g., azetidine conformers) with refined occupancy factors. Constraints (e.g., SIMU, DELU) stabilize refinement .
- Twinned Data : For twinned crystals, use the TWIN/BASF commands to refine twin laws (e.g., pseudo-merohedral twinning). HKLF5 data format is required .
Q. Table 2: SHELXL Refinement Parameters
| Issue | SHELXL Command | Outcome |
|---|---|---|
| Azetidine Disorder | PART, SIMU, DELU | Occupancy < 0.7 for minor conformer |
| Twinning | TWIN, BASF | Rmerge < 0.05 |
Q. How can Design of Experiments (DoE) optimize reaction conditions for scale-up synthesis?
Answer:
- Central Composite Design : Vary temperature (40–80°C), catalyst loading (5–15 mol%), and solvent ratio (EtOH:H2O = 1:1 to 3:1). Analyze responses (yield, purity) via ANOVA .
- Critical Parameters : Catalyst loading (p < 0.01) and solvent ratio (p < 0.05) are statistically significant.
Q. How to resolve contradictions in bioactivity data across studies?
Answer:
- Statistical Meta-Analysis : Pool data from independent assays (e.g., IC50 values) using a random-effects model. Adjust for batch variability (e.g., compound purity, cell passage number) .
- Molecular Dynamics (MD) : Simulate ligand-receptor binding under varying pH/ionic conditions to explain potency discrepancies .
Q. Methodological Guidelines
- Synthesis : Prioritize CuAAC for triazole regioselectivity .
- Characterization : Combine NMR (structural confirmation) and HPLC (purity) .
- Crystallography : Use SHELXL’s TWIN/PART commands for challenging refinements .
- Data Analysis : Apply DoE for reaction optimization and meta-analysis for bioactivity validation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
